(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone
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Overview
Description
(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone is a heterocyclic compound that features a thieno[2,3-c]pyridine core with an amino group at the 2-position and a 3,4-dichlorophenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone typically involves the condensation of 2-aminothiophene derivatives with pyridine carboxaldehydes, followed by cyclization and functionalization steps. One common method involves the use of 2-mercapto-4,6-dimethylnicotinonitrile and 4-chloromethylcoumarins in the presence of triethylamine at room temperature . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone: Similar structure but lacks the dichlorophenyl group, which may affect its reactivity and biological activity.
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone: Contains a different substitution pattern on the thieno[2,3-b]pyridine core.
Uniqueness
The presence of the 3,4-dichlorophenyl group in (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone imparts unique chemical and biological properties, such as increased lipophilicity and potential for stronger interactions with hydrophobic pockets in biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
914644-34-1 |
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Molecular Formula |
C14H8Cl2N2OS |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
(2-aminothieno[2,3-c]pyridin-3-yl)-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-2-1-7(5-10(9)16)13(19)12-8-3-4-18-6-11(8)20-14(12)17/h1-6H,17H2 |
InChI Key |
MTSZWBNLWOBOHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(SC3=C2C=CN=C3)N)Cl)Cl |
Origin of Product |
United States |
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